molecular formula C17H15N3O5S B6522050 methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate CAS No. 951460-44-9

methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate

Cat. No.: B6522050
CAS No.: 951460-44-9
M. Wt: 373.4 g/mol
InChI Key: SLGDQUOBOUUXQJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07324176 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. It also affects the expression of various genes involved in cell growth, differentiation, and apoptosis. These cellular effects highlight the potential of this compound in modulating cellular functions and its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular mechanisms provide insights into how this compound can be used to target specific biochemical pathways for therapeutic purposes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, affecting lipid levels and distribution. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues also affects its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-25-17(22)11-6-8-12(9-7-11)18-16(21)10-15-19-13-4-2-3-5-14(13)26(23,24)20-15/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGDQUOBOUUXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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